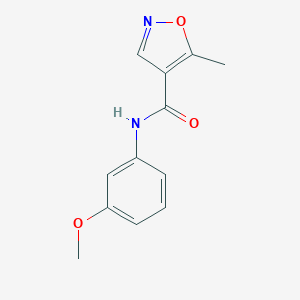
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as PBOX-15, is a synthetic compound that has been developed for its potential use in cancer treatment. It belongs to a class of compounds known as oxazole carboxamides, which have been shown to have anticancer properties.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of several cellular processes, including cell growth and survival. By inhibiting Hsp90, N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide may disrupt the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its anticancer properties. It has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is that it has been shown to have potent anticancer activity in vitro, or in cell culture. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is that its efficacy in vivo, or in animal models, has not been extensively studied.
Orientations Futures
There are several potential future directions for research on N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide. One area of interest is the development of more potent analogs of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide that may have improved efficacy in vivo. Another area of interest is the development of combination therapies that incorporate N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide and its potential use in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of 3-methoxyaniline with methyl isobutyrylacetate, followed by the reaction of the resulting intermediate with 2-bromo-4-methylbenzoic acid. The final step involves the cyclization of the intermediate to form N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
61643-30-9 |
|---|---|
Nom du produit |
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
LEFVGRUCCGIGMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)OC |
SMILES canonique |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















